tert-Butyl (R)-2-cyclobutylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyclobutyl ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with ®-2-cyclobutylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
tert-Butyl hydroperoxide: Used as an oxidizing agent in organic synthesis.
Uniqueness
tert-Butyl ®-2-cyclobutylpiperazine-1-carboxylate is unique due to its combination of a tert-butyl group, a cyclobutyl ring, and a piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (2R)-2-cyclobutylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-9-11(15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 |
InChI Key |
LYYRYDBQPSJEHS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C2CCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CCC2 |
Origin of Product |
United States |
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